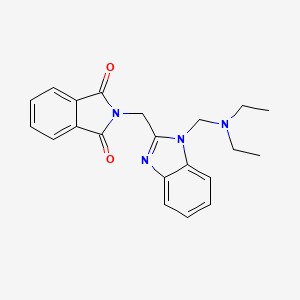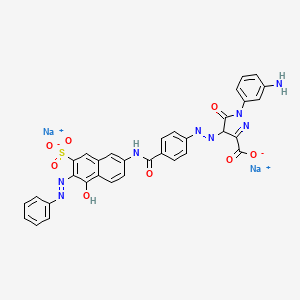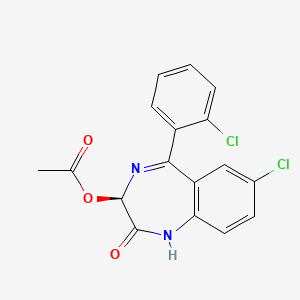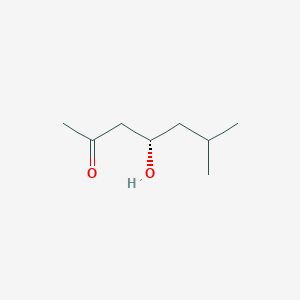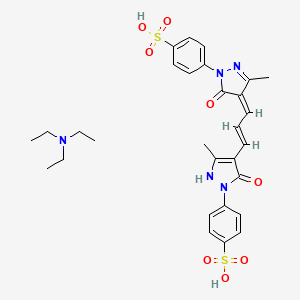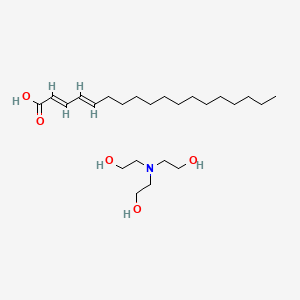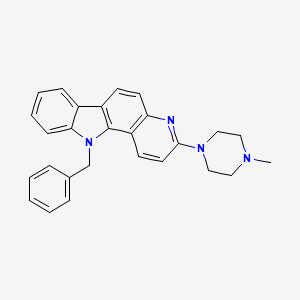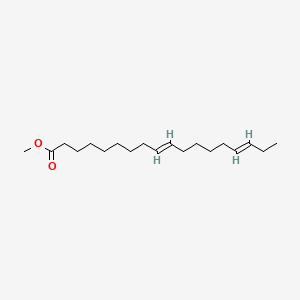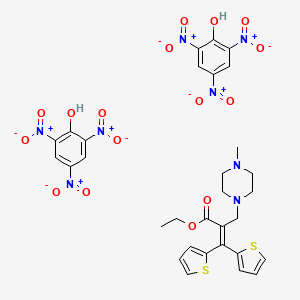
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propen-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- is an organic compound with the molecular formula C13H22O. This compound is a derivative of cyclohexene, featuring a methanol group and additional methyl and propenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- can be achieved through several methods. One common approach involves the condensation reaction of isoprene with butenone, followed by a reaction with a Grignard reagent . Another method involves the use of pinene from turpentine oil, which undergoes a series of reactions including hydration, dehydration, and distillation to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Titanium dioxide nanoparticles are commonly used as a catalyst for photocatalytic oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione .
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- α-Terpinyl acetate
- 3-Cyclohexene-1-methanol, α,α,4-trimethyl-, propanoate
- Cyclohexene, 3-(1,5-dimethyl-4-hexenyl)-6-methylene-, [S-(R,S)]**
Uniqueness
3-Cyclohexene-1-methanol, 4,6-dimethyl-alpha-2-propenyl- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
71477-77-5 |
|---|---|
Molekularformel |
C12H20O |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
(1R)-1-[(1R,6R)-4,6-dimethylcyclohex-3-en-1-yl]but-3-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h4,6,10-13H,1,5,7-8H2,2-3H3/t10-,11-,12-/m1/s1 |
InChI-Schlüssel |
VFWGQSZDFUOMQP-IJLUTSLNSA-N |
Isomerische SMILES |
C[C@@H]1CC(=CC[C@H]1[C@@H](CC=C)O)C |
Kanonische SMILES |
CC1CC(=CCC1C(CC=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


